Cas no 60631-83-6 (4'-Bromo-1,1':3',1''-terphenyl)

4'-Bromo-1,1':3',1''-terphenyl is a brominated terphenyl derivative characterized by its rigid aromatic structure, which serves as a versatile intermediate in organic synthesis. The compound features a central phenyl ring flanked by two additional phenyl groups, with a bromine substituent at the 4' position, enabling selective functionalization via cross-coupling reactions such as Suzuki or Heck couplings. Its high thermal stability and planar geometry make it suitable for applications in materials science, particularly in the development of liquid crystals, organic semiconductors, and fluorescent dyes. The bromine moiety enhances reactivity while maintaining the compound's structural integrity, offering precise control in the synthesis of complex polycyclic systems.
4'-Bromo-1,1':3',1''-terphenyl structure
60631-83-6 structure
Product Name:4'-Bromo-1,1':3',1''-terphenyl
CAS No:60631-83-6
MF:C18H13Br
MW:309.199824094772
MDL:MFCD26401783
CID:1624927
PubChem ID:247774
Update Time:2025-10-29

4'-Bromo-1,1':3',1''-terphenyl Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2,4-diphenylbenzene
    • NCIOpen2_008209
    • SureCN3748766
    • AC1L6KZH
    • NSC63063
    • 4'-Bromo-m-terphenyl
    • 4'-bromo-[1,1',3',1'']terphenyl
    • 4'-Brom-m-terphenyl
    • AC1Q26VI
    • CTK2F5137
    • 1-bromo-2,4-diphenyl-benzene
    • 4'-bromo-1,1':3',1''-terphenyl
    • 1-bromo-2,4-di(phenyl)benzene
    • 1,1':3',1''-Terphenyl, 4'-bromo-
    • SCHEMBL3748766
    • AKOS028111264
    • A12682
    • NSC-63063
    • CS-0160819
    • 4-bromo-3-phenyl-1,1'-biphenyl
    • AS-59274
    • DA-04474
    • DTXSID60289713
    • 60631-83-6
    • 4'-Bromo-1,1':3',1''-terphenyl
    • MDL: MFCD26401783
    • Inchi: 1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H
    • InChI Key: MMBYRANGXOOPII-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CC=CC=2)C=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 308.02009
  • Monoisotopic Mass: 308.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • PSA: 0

4'-Bromo-1,1':3',1''-terphenyl Pricemore >>

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Additional information on 4'-Bromo-1,1':3',1''-terphenyl

4'-Bromo-1,1':3',1''-terphenyl (CAS 60631-83-6): A Versatile Building Block in Organic Electronics and Materials Science

In the rapidly evolving field of organic electronics and advanced materials, 4'-Bromo-1,1':3',1''-terphenyl (CAS 60631-83-6) has emerged as a crucial aromatic compound with significant potential. This brominated terphenyl derivative serves as a fundamental building block in the synthesis of various π-conjugated systems, making it particularly valuable for researchers developing organic semiconductors, liquid crystal materials, and pharmaceutical intermediates.

The molecular structure of 4'-Bromo-1,1':3',1''-terphenyl features three phenyl rings connected in a linear arrangement, with a bromine atom strategically positioned at the para position of the terminal ring. This specific substitution pattern makes it an excellent candidate for Suzuki coupling reactions and other cross-coupling methodologies, which are currently among the most searched topics in organic synthesis circles. Recent interest in green chemistry approaches has also highlighted the compound's utility in developing more sustainable synthetic pathways.

One of the most compelling applications of 4'-Bromo-1,1':3',1''-terphenyl lies in the field of OLED technology. As the demand for flexible displays and energy-efficient lighting solutions grows, researchers are actively investigating this compound's potential as a precursor for emissive layer materials. Its rigid, planar structure contributes to excellent charge transport properties, a characteristic highly sought after in organic photovoltaic devices and thin-film transistors.

The compound's thermal stability and mesomorphic properties have also drawn attention from the liquid crystal display (LCD) industry. With the ongoing miniaturization of electronic devices and the push for higher resolution displays, 4'-Bromo-1,1':3',1''-terphenyl derivatives are being explored as potential components in next-generation display technologies. This aligns perfectly with current market trends toward foldable screens and wearable electronics.

From a synthetic chemistry perspective, 4'-Bromo-1,1':3',1''-terphenyl offers several advantages that answer common questions in research forums and academic discussions. Its relatively straightforward synthesis from commercially available starting materials makes it accessible for both industrial and academic laboratories. The bromine substituent serves as an excellent handle for further functionalization, allowing the creation of diverse terphenyl-based architectures through various metal-catalyzed reactions.

Recent studies published in materials science journals have demonstrated the compound's potential in creating molecular wires and nanoscale electronic components. As the scientific community searches for answers to molecular electronics challenges, 4'-Bromo-1,1':3',1''-terphenyl provides a valuable scaffold for constructing precisely controlled supramolecular assemblies with tailored electronic properties.

The pharmaceutical industry has also shown interest in terphenyl derivatives like 4'-Bromo-1,1':3',1''-terphenyl as potential scaffolds for drug discovery. While not directly bioactive itself, the compound's rigid structure makes it an attractive starting point for developing protein-protein interaction inhibitors and other therapeutic agents. This application aligns with current trends in targeted drug design and personalized medicine.

From a commercial availability standpoint, 4'-Bromo-1,1':3',1''-terphenyl (CAS 60631-83-6) is typically supplied as a white to off-white crystalline powder with high purity grades suitable for research applications. Proper storage conditions (typically under inert atmosphere at low temperatures) ensure its stability and shelf life, addressing common questions about chemical handling and storage best practices.

As research into advanced functional materials continues to accelerate, the importance of well-characterized building blocks like 4'-Bromo-1,1':3',1''-terphenyl cannot be overstated. Its combination of synthetic versatility, structural rigidity, and electronic properties positions it as a key player in addressing current challenges in materials science and molecular engineering.

Looking toward future applications, researchers are particularly excited about the potential of 4'-Bromo-1,1':3',1''-terphenyl derivatives in quantum computing materials and single-molecule electronics. These cutting-edge fields represent some of the most searched topics in contemporary scientific literature, demonstrating how fundamental compounds can contribute to groundbreaking technological advancements.

For synthetic chemists and materials scientists seeking reliable building blocks for their π-conjugated systems, 4'-Bromo-1,1':3',1''-terphenyl (CAS 60631-83-6) offers an excellent balance of accessibility, functionality, and potential for innovation. Its role in developing solutions for today's most pressing technological challenges ensures its continued relevance in both academic and industrial research settings.

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